

Application Notes & Protocols for HPLC

Quantification of Erinacine C

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Compound of Interest

Compound Name: *Erinacine C*

Cat. No.: *B1249065*

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Introduction

Erinacine C is a cyathane-type diterpenoid found in the mycelium of the medicinal mushroom *Herichium erinaceus* (Lion's Mane). It is a compound of significant interest due to its potential neuroprotective properties. Accurate and reliable quantification of **Erinacine C** is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative analysis of **Erinacine C**. This document provides a detailed protocol for the quantification of **Erinacine C** using HPLC.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC analysis of **Erinacine C** from various sources and analytical conditions.

Table 1: Reported Concentrations of **Erinacine C** in *Herichium erinaceus*

Sample Type	Cultivation Method	Erinacine C Concentration	Reference
Mycelia	Submerged Culture	~260 mg/L (on day 9)	[1]
Mycelia	Submerged Culture	Concentrations varied by strain and media additives	[2]
Mycelia	Submerged Culture	Production was found to be time-dependent, increasing as Erinacine P decreased.	[1]

Table 2: Chromatographic Parameters for **Erinacine C** Quantification

Parameter	Value	Reference
Retention Time	~10.5 min	[3]
Retention Time	14.4 min (as formic acid adduct)	[2]
Detection Wavelength (UV)	340 nm	[3]
Mass Spectrometry (m/z)	479.26590 (parent ion)	[3]
Mass Spectrometry (m/z)	479.3 ([M+HCOOH-H] ⁻)	[2]

Experimental Protocols

This section details the methodology for the quantification of **Erinacine C**, from sample preparation to HPLC analysis.

Sample Preparation: Extraction of Erinacine C from *Hericium erinaceus* Mycelia

This protocol is designed for the extraction of **Erinacine C** from fungal mycelia for subsequent HPLC analysis.

Materials:

- Hericium erinaceus mycelia (fresh or lyophilized)
- Ethyl acetate
- Acetonitrile
- Anhydrous sodium sulfate
- Centrifuge
- Rotary evaporator or vacuum concentrator
- 0.22 μm syringe filters

Procedure:

- Harvest the mycelia from the culture broth by centrifugation (e.g., 2880 x g for 10 minutes at 4°C).[1]
- Wash the mycelial pellet three times with deionized water to remove residual media components.[1]
- For lyophilized mycelia, grind the sample into a fine powder.
- Extract the washed mycelia or mycelial powder with ethyl acetate (e.g., twice with 20 mL of ethyl acetate).[1]
- Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.[1]
- Evaporate the solvent to dryness under reduced pressure.[1]
- Reconstitute the dried extract in a known volume of acetonitrile (e.g., 1 mL) for HPLC analysis.[1]

- Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC Method for Erinacine C Quantification

This section outlines the HPLC conditions for the separation and quantification of **Erinacine C**.

Instrumentation and Columns:

- A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.
- For higher specificity and sensitivity, an HPLC system coupled with a mass spectrometer (LC-MS) is recommended.[\[2\]](#)[\[3\]](#)
- Analytical Column: A C18 reversed-phase column is typically used. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[\[4\]](#)[\[5\]](#)

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - 0-8 min: 40% B
 - 8-15 min: 40% to 100% B
 - 15-16 min: 100% B
 - 16-20 min: 100% to 40% B
 - 20-25 min: 40% B
 - Note: This is an example gradient and should be optimized for your specific column and system.

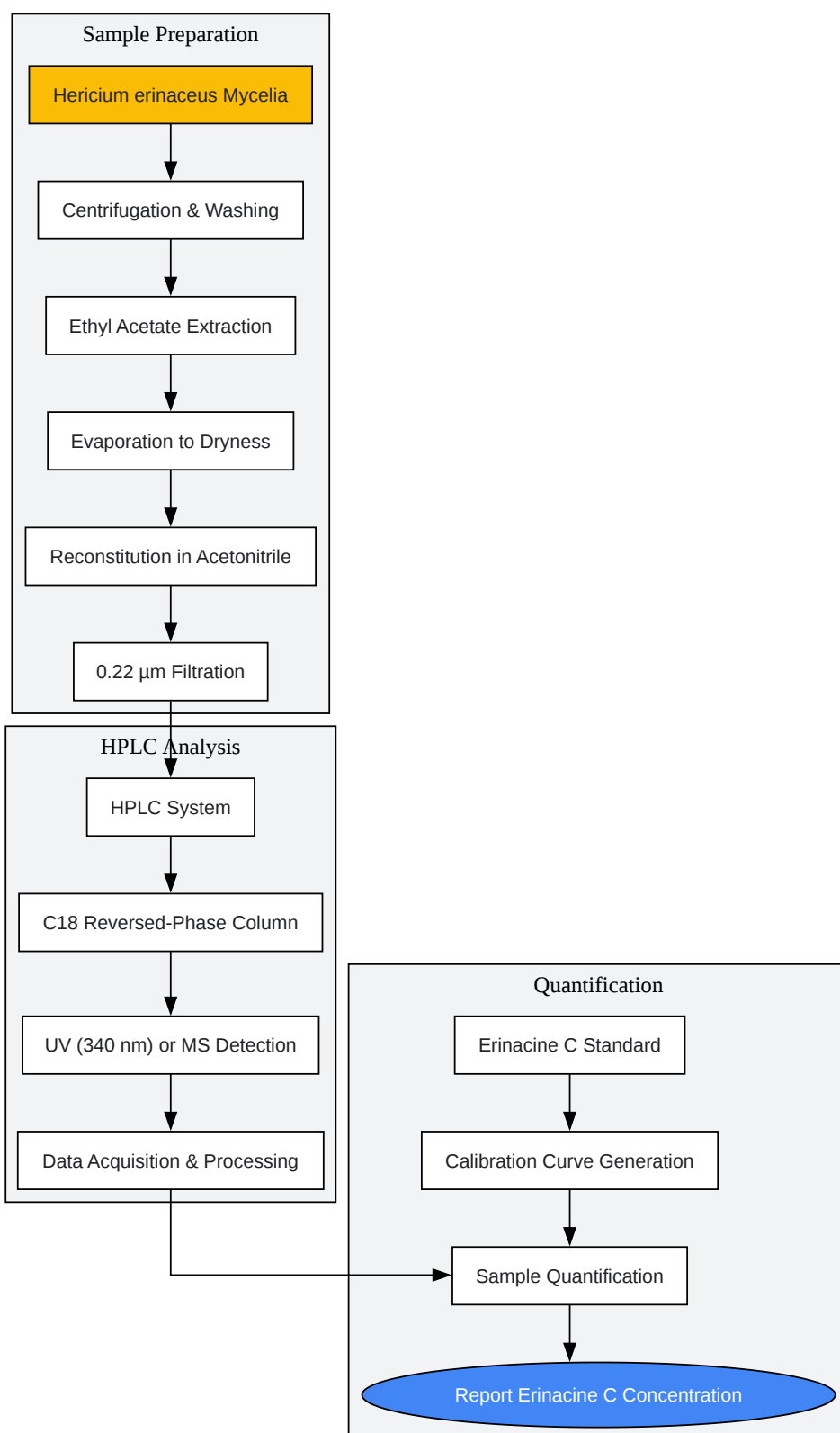
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C[6]
- Injection Volume: 10 µL
- Detection Wavelength: 340 nm for UV detection.[3]
- MS Detection (if applicable): Negative ion mode is often preferred for Erinacine analysis.[2]
Monitor for the formic acid adduct ion $[M+HCOOH-H]^-$ at m/z 479.3.[2]

3. Calibration and Quantification

- Prepare a stock solution of a certified **Erinacine C** reference standard in acetonitrile.
- Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of **Erinacine C** in the samples.
- Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
- Inject the prepared samples and determine the peak area corresponding to **Erinacine C**.
- Calculate the concentration of **Erinacine C** in the samples using the linear regression equation from the calibration curve.

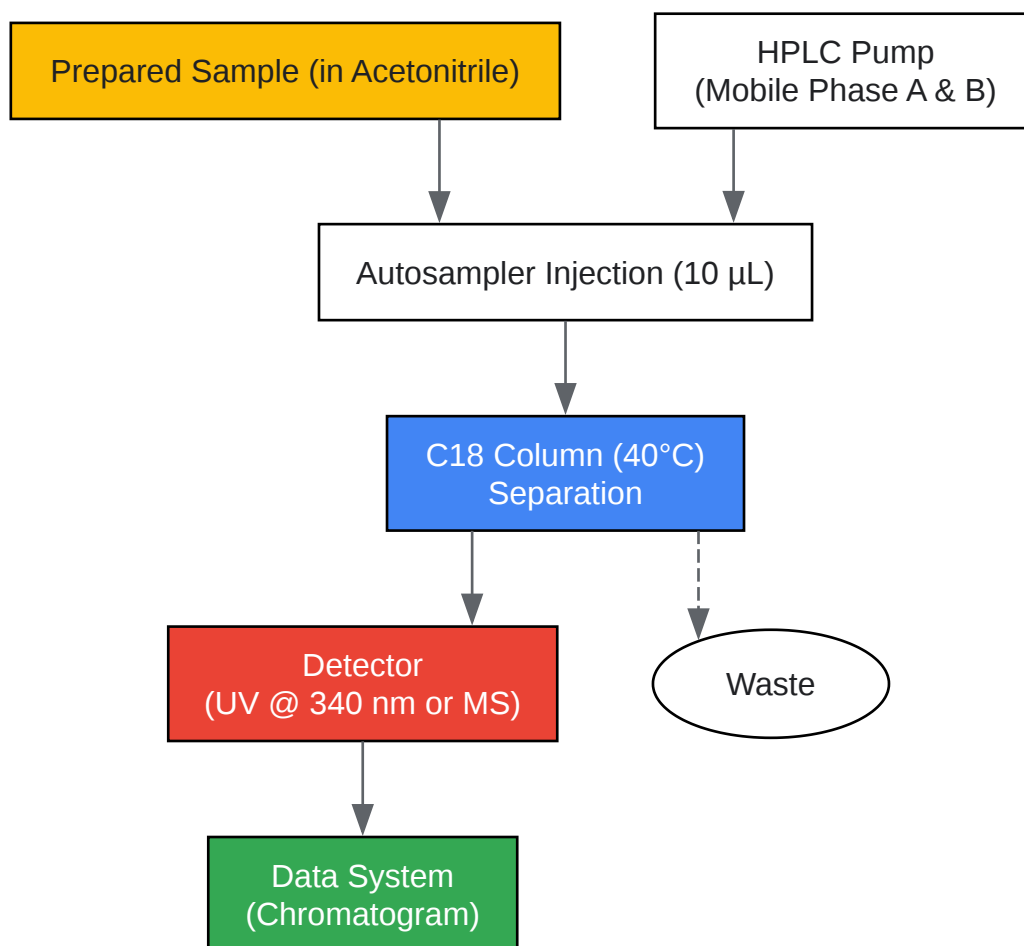
Visualizations

The following diagrams illustrate the key workflows for the HPLC analysis of **Erinacine C**.



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Caption: Workflow for **Erinacine C** Quantification.



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Caption: HPLC System and Method Logic.

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